molecular formula C26H24N4O4S B2633881 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891121-05-4

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2633881
CAS RN: 891121-05-4
M. Wt: 488.56
InChI Key: WJENJAFKWDYXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Derivatives Synthesis : A study focused on the synthesis of heterocyclic derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones, highlighting their structural confirmation through spectral studies and single crystal X-ray diffraction, revealing their potential for various biological activities (Subbulakshmi N. Karanth et al., 2019).

Biological and Pharmacological Screening

  • Antiproliferative and Anticancer Agents : Research into 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides proposed as novel PI3K inhibitors, showing significant antiproliferative activities against human cancer cell lines and inhibitory activity against the PI3K/AKT/mTOR pathway, suggesting their use as anticancer agents (Teng Shao et al., 2014).
  • Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities : The synthesis and characterization of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action, emphasizing the structural and physicochemical parameters’ role in biological activity (A. Zablotskaya et al., 2013).

Novel Synthesis Techniques

  • Visible Light-Promoted Synthesis : A study on the synthesis of heterocyclic derivatives using a visible-light-promoted reaction, underlining the method's efficiency and the potential conversion of products into bioactive compounds (Xu Liu et al., 2016).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-17-7-8-18(2)23(15-17)25-28-29-26(34-25)27-24(31)20-9-11-22(12-10-20)35(32,33)30-14-13-19-5-3-4-6-21(19)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJENJAFKWDYXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

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